molecular formula C22H21N3O4 B5413711 3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE

3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE

Cat. No.: B5413711
M. Wt: 391.4 g/mol
InChI Key: ZEEFWOFFMWSOPF-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 5 positions, and a pyridin-3-ylmethylcarbamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzamide core, followed by the introduction of methoxy groups at the 3 and 5 positions. The pyridin-3-ylmethylcarbamoyl group is then attached through a series of coupling reactions.

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Pyridin-3-ylmethylcarbamoyl Group: This step involves the coupling of the benzamide with pyridin-3-ylmethylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and organometallic reagents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyridin-3-ylmethylcarbamoyl group, making it less complex and potentially less active in certain applications.

    N-(2-{[(Pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide: Similar structure but without the methoxy groups, which may affect its reactivity and biological activity.

    3,5-Dimethoxy-N-phenylbenzamide: Similar core structure but lacks the pyridin-3-ylmethylcarbamoyl group, which may limit its applications.

Uniqueness

The presence of both methoxy groups and the pyridin-3-ylmethylcarbamoyl group in 3,5-DIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-17-10-16(11-18(12-17)29-2)21(26)25-20-8-4-3-7-19(20)22(27)24-14-15-6-5-9-23-13-15/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEFWOFFMWSOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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